molecular formula C10H11FN2 B8295537 4-(3-Aminopropyl)-2-fluorobenzenecarbonitrile

4-(3-Aminopropyl)-2-fluorobenzenecarbonitrile

Cat. No. B8295537
M. Wt: 178.21 g/mol
InChI Key: PDGVLRKQTUBGEO-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Scheme IIIb, step B: N-[3-(4-Cyano-3-fluorophenyl)propyl](phenylmethoxy)carboxamide (2 g, 6.4 mmol) and 10% palladium on carbon (0.5 g, 25 mole %) combined and hydrogenation was carried out in a manner analogous to the procedure described in example 6 to provide the intermediate title compound, 4-(3-aminopropyl)2-fluorobenzenecarbonitrile, (1.1 g, 96%) as a colorless oil. Electron spray M.S. 179 (M*+H).
Name
N-[3-(4-Cyano-3-fluorophenyl)propyl](phenylmethoxy)carboxamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][NH:12]C(OCC2C=CC=CC=2)=O)=[CH:5][C:4]=1[F:23])#[N:2]>[Pd]>[NH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([F:23])[CH:5]=1

Inputs

Step One
Name
N-[3-(4-Cyano-3-fluorophenyl)propyl](phenylmethoxy)carboxamide
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCCNC(=O)OCC1=CC=CC=C1)F
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCC1=CC(=C(C=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.